molecular formula C11H15ClO B14506067 4-(Butan-2-yl)-2-chloro-5-methylphenol CAS No. 63573-67-1

4-(Butan-2-yl)-2-chloro-5-methylphenol

Cat. No.: B14506067
CAS No.: 63573-67-1
M. Wt: 198.69 g/mol
InChI Key: VZOVZPQXOOCPBQ-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-2-chloro-5-methylphenol is an organic compound with a complex structure that includes a phenol ring substituted with a butan-2-yl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-2-chloro-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where the phenol is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-2-chloro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of phenol derivatives with different substituents.

Scientific Research Applications

4-(Butan-2-yl)-2-chloro-5-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-2-chloro-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butan-2-yl and chlorine substituents can influence the compound’s hydrophobic interactions and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-2-chloro-5-ethylphenol
  • 4-(Butan-2-yl)-2-chloro-5-isopropylphenol
  • 4-(Butan-2-yl)-2-chloro-5-tert-butylphenol

Uniqueness

4-(Butan-2-yl)-2-chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group and the chlorine atom in specific positions on the phenol ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63573-67-1

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-butan-2-yl-2-chloro-5-methylphenol

InChI

InChI=1S/C11H15ClO/c1-4-7(2)9-6-10(12)11(13)5-8(9)3/h5-7,13H,4H2,1-3H3

InChI Key

VZOVZPQXOOCPBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1C)O)Cl

Origin of Product

United States

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